molecular formula C20H27N5O B6445054 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2640953-06-4

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B6445054
CAS No.: 2640953-06-4
M. Wt: 353.5 g/mol
InChI Key: ITVFHELMDPBEQT-UHFFFAOYSA-N
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Description

4-{6-[4-(2-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a morpholine ring and at position 6 with a 4-(2-phenylethyl)piperazine group. This structure combines aromatic and aliphatic heterocycles, which are common in pharmacologically active molecules targeting neurological or cardiovascular systems. The morpholine ring contributes polarity and hydrogen-bonding capacity, while the phenylethyl-piperazine moiety may enhance lipophilicity and receptor-binding interactions .

Properties

IUPAC Name

4-[6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)8-9-23-10-12-24(13-11-23)19-6-7-20(22-21-19)25-14-16-26-17-15-25/h1-7H,8-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFHELMDPBEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives . These methods are scalable and can be adapted for large-scale production in pharmaceutical industries.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenylethyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, pyridazine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to three related molecules (Table 1):

Table 1: Structural Comparison of Key Compounds

Compound Name Core Heterocycle Piperazine Substituent Additional Features
4-{6-[4-(2-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine Pyridazine 2-Phenylethyl Morpholine at position 3
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolo[4,3-a]pyridine Phenyl Propyl linker, triazole fused pyridine
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Benzotriazole 4-Fluorophenyl Ethyl ketone, benzotriazole core
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[...] Dihydrochloride Triazolo[4,3-a]pyridine 4-Chlorophenyl (dihydrochloride) Propyl linker, salt form

Key Observations:

  • Pyridazine vs. In contrast, triazolo-pyridine or benzotriazole cores introduce fused ring systems with increased rigidity and altered electronic properties .
  • Piperazine Substituents : The 2-phenylethyl group on the target compound’s piperazine enhances lipophilicity compared to the 4-fluorophenyl or 4-chlorophenyl groups in analogues. Halogenated aryl groups (e.g., 4-F, 4-Cl) introduce electron-withdrawing effects, which may modulate receptor binding or metabolic stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The phenylethyl group in the target compound likely increases logP compared to fluorophenyl or chlorophenyl analogues, suggesting improved blood-brain barrier penetration .
  • Crystal Packing and Stability : In the fluorophenyl-benzotriazole analogue (), C–H···O and C–H···π interactions stabilize the crystal lattice. Similar interactions may influence the target compound’s solubility and crystallinity .
  • Dipole Moments : Semi-empirical calculations for the benzotriazole derivative () revealed a dipole moment of 5.2 Debye, attributed to electron-withdrawing substituents. The target compound’s morpholine and pyridazine groups may yield a distinct dipole, affecting solubility and protein interactions .

Research Findings and Implications

  • Conformational Analysis : In the fluorophenyl-benzotriazole compound, the morpholine ring adopts a chair conformation, while the piperazine ring is puckered. Similar conformational dynamics in the target compound may influence its bioactive conformation .
  • Thermodynamic Stability : The dihedral angle between the pyridazine and phenyl rings (77.46° in ’s compound) indicates steric effects that may reduce strain in the target molecule, enhancing stability .

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